ペンタガストリン

概要

説明

Pentagastrin is a synthetic polypeptide that mimics the physiological effects of the naturally occurring hormone gastrin. It is primarily used as a diagnostic aid to evaluate gastric acid secretory function. Pentagastrin stimulates the secretion of gastric acid, pepsin, and intrinsic factor, making it valuable in various diagnostic tests .

作用機序

ペンタガストリンは、脳と消化管に広く発現しているコレシストキニンB受容体に結合することで作用を発揮します。これらの受容体の活性化は、ホスホリパーゼCセカンドメッセンジャー系を刺激し、細胞内カルシウム濃度の上昇につながります。 これは、胃酸、ペプシン、および内因子の分泌を刺激します .

類似化合物:

ガストリン: ペンタガストリンが模倣する天然に存在するホルモン。

コレシストキニン: 類似の生理作用を持つ別のペプチドホルモン。

セクレチン: 胃酸分泌の調節に関与するペプチドホルモン

比較:

ペンタガストリンとガストリン: ペンタガストリンは、同様の効果を持つ合成アナログですが、より安定しており、診断検査でより使いやすくなっています。

ペンタガストリンとコレシストキニン: どちらも胃酸分泌を刺激しますが、コレシストキニンは膵臓からの消化酵素の放出も刺激します。

ペンタガストリンとセクレチン: どちらも胃酸分泌を調節しますが、セクレチンは主に酸分泌を抑制し、ペンタガストリンは酸分泌を刺激します

ペンタガストリンの安定性と診断用途における使いやすさは、臨床および研究の両方の設定において貴重なツールとなっています。

科学的研究の応用

生化学分析

Biochemical Properties

Pentagastrin stimulates the secretion of gastric acid, pepsin, and intrinsic factor . It interacts with the oxyntic cells of the stomach, exciting them to secrete to their maximum capacity .

Cellular Effects

Pentagastrin has significant effects on various types of cells and cellular processes. It influences cell function by stimulating the secretion of gastric acid, which plays a crucial role in digestion . It also impacts cell signaling pathways related to gastric acid secretion .

Molecular Mechanism

It is believed to bind to and excite the oxyntic cells of the stomach, stimulating them to secrete gastric acid, pepsin, and intrinsic factor to their maximum capacity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentagastrin have been observed to be potent and well-tolerated

Metabolic Pathways

Pentagastrin is involved in the metabolic pathway related to the secretion of gastric acid . It interacts with enzymes and cofactors in the oxyntic cells of the stomach, stimulating them to secrete gastric acid, pepsin, and intrinsic factor .

準備方法

合成経路と反応条件: ペンタガストリンは、固相ペプチド合成によって合成されます。この方法は、成長するペプチド鎖にアミノ酸を順次付加することを可能にする方法です。合成には、以下の手順が含まれます。

最初のアミノ酸の固相樹脂への結合:

保護されたアミノ酸の順次付加: ジシクロヘキシルカルボジイミド(DCC)およびヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用します。

アミノ酸の脱保護: さらにカップリングするために反応性基を露出させます。

ペプチドの切断: 樹脂から切断し、最終的な脱保護を行って目的のペンタガストリンペプチドを得ます.

工業的生産方法: ペンタガストリンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。自動ペプチド合成装置は、高収率と純度を確保するために頻繁に使用されます。 プロセスは、副反応を最小限に抑え、効率を最大限に高めるように最適化されています .

3. 化学反応解析

反応の種類: ペンタガストリンは、以下を含むさまざまな化学反応を起こします。

加水分解: 水または酵素の存在下でペプチド結合を切断します。

酸化: メチオニン残基をメチオニンスルホキシドに酸化します。

置換: アミノ酸側鎖に関与する置換反応

一般的な試薬と条件:

加水分解: 酸性または塩基性条件、またはプロテアーゼを用いた酵素加水分解。

酸化: 過酸化水素または分子状酸素などの酸化剤。

生成される主要な生成物:

加水分解: より小さなペプチド断片または個々のアミノ酸。

酸化: メチオニンスルホキシドまたは他の酸化誘導体。

置換: 側鎖が変化した修飾ペプチド

化学反応の分析

Types of Reactions: Pentagastrin undergoes various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

Oxidation: Oxidation of the methionine residue to methionine sulfoxide.

Substitution: Substitution reactions involving the amino acid side chains

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using proteases.

Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

Substitution: Specific reagents depending on the target amino acid side chain

Major Products Formed:

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Methionine sulfoxide or other oxidized derivatives.

Substitution: Modified peptides with altered side chains

類似化合物との比較

Gastrin: The naturally occurring hormone that pentagastrin mimics.

Cholecystokinin: Another peptide hormone with similar physiological effects.

Secretin: A peptide hormone involved in the regulation of gastric acid secretion

Comparison:

Pentagastrin vs. Gastrin: Pentagastrin is a synthetic analogue with similar effects but is more stable and easier to use in diagnostic tests.

Pentagastrin vs. Cholecystokinin: Both stimulate gastric acid secretion, but cholecystokinin also stimulates the release of digestive enzymes from the pancreas.

Pentagastrin vs. Secretin: While both regulate gastric acid secretion, secretin primarily inhibits acid secretion, whereas pentagastrin stimulates it

Pentagastrin’s stability and ease of use in diagnostic applications make it a valuable tool in both clinical and research settings.

生物活性

Pentagastrin is a synthetic pentapeptide that mimics the actions of endogenous gastrin, primarily functioning as a diagnostic tool for evaluating gastric acid secretory function and related disorders. This article explores the biological activity of pentagastrin, including its mechanisms of action, clinical applications, and recent research findings.

Overview of Pentagastrin

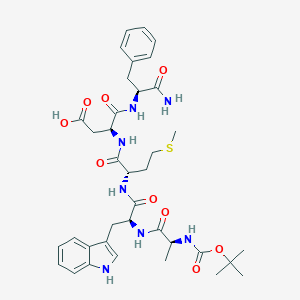

- Chemical Structure : Pentagastrin is composed of five amino acids and is structurally similar to the natural hormone gastrin. It is administered parenterally and acts on various gastrointestinal receptors.

- Mechanism of Action : The exact mechanism by which pentagastrin stimulates gastric acid secretion is not fully understood. However, it is believed to activate the oxyntic cells in the stomach to secrete gastric acid, pepsin, and intrinsic factor. Additionally, pentagastrin enhances pancreatic secretion and gastrointestinal motility while delaying gastric emptying due to stimulation of terminal antral contractions .

Clinical Applications

Pentagastrin is primarily used as a diagnostic agent in various clinical settings:

- Gastric Acid Secretion Tests : It is employed to assess gastric acid secretory function in patients suspected of having conditions such as pernicious anemia, atrophic gastritis, or gastric carcinoma.

- Zollinger-Ellison Syndrome : Pentagastrin aids in diagnosing Zollinger-Ellison tumors by stimulating excessive gastric acid secretion, helping to confirm the presence of gastrin-secreting tumors .

Biological Activity and Research Findings

Recent studies have investigated the biological effects of pentagastrin beyond its diagnostic uses. Below are key findings from various research efforts:

Table 1: Summary of Key Biological Effects of Pentagastrin

Case Studies

-

Case Study on Hypergastrinemia :

- Objective : To evaluate serum gastrin levels in patients with Barrett's esophagus (BE).

- Methodology : A cross-sectional study involving 95 patients assessed fasting serum gastrin levels and correlated them with dysplasia grades.

- Results : Elevated gastrin levels were associated with higher degrees of dysplasia, indicating a potential link between hypergastrinemia and gastrointestinal malignancies .

- Pentagastrin as a Therapeutic Agent :

特性

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYNJQRKHLUJRU-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048992 | |

| Record name | Pentagastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN DIMETHYL FORMAMIDE & DIMETHYL SULFOXIDE; INSOL IN WATER, ETHANOL, ETHER, BENZENE | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism by which pentagastrin stimulates gastric acid, pepsin, and intrinsic factor secretion is unknown; however, since pentagastrin is an analogue of natural gastrin, it is believed that it excites the oxyntic cells of the stomach to secrete to their maximum capacity. Pentagastrin stimulates pancreatic secretion, especially when administered in large intramuscular doses. Pentagastrin also increases gastrointestinal motility by a direct effect on the intestinal smooth muscle. However, it delays gastric emptying time probably by stimulation of terminal antral contractions, which enhance retropulsion., MOST PROMINENT ACTION OF PENTAGASTRIN IS TO STIMULATE SECRETION OF GASTRIC ACID, PEPSIN, & INTRINSIC FACTOR OF CASTLE...STIMULATES PANCREATIC SECRETION, INHIBITS ABSORPTION OF WATER & ELECTROLYTES FROM ILEUM, CONTRACTS SMOOTH MUSCLE OF LOWER ESOPHAGEAL SPHINCTER & STOMACH (BUT DELAYS GASTRIC EMPTYING TIME)..., .../IT/ RELAXES SPHINCTER OF ODDI, INCR BLOOD FLOW IN GASTRIC MUCOSE, STIMULATES L-HISTIDINE DECARBOXYLASE ACTIVITY IN RAT GASTRIC MUCOSA, &, IN HIGH DOSES, STIMULATES VARIETY OF SMOOTH MUSCLES IN DIFFERENT SPECIES., IT ALSO MIMICS OR BLOCKS EFFECTS OF POLYPEPTIDES PANCREOZYMIN-CHOLECYSTOKININ, SECRETIN, CAERULIN, NATURALLY OCCURRING DECAPEPTIDE THAT, ALONG WITH PANCREOZYMIN-CHOLECYSTOKININ, SHARES COMMON C-TERMINAL HEPTAPEPTIDE RESIDUE WITH GASTRIN., PENTAGASTRIN ACTIVATES ADENYLATE CYCLASE IN GASTRIC MUCOSA..., PENTAGASTRIN INITIALLY PRODUCED MARKED ANTRAL ACTIVITY IN PHYSIOLOGICAL STRICTURE & SUBSEQUENT DELAY IN OVERALL RATE OF GASTRIC EMPTYING. FUNDAL MOTILITY WAS UNAFFECTED THOUGH REFLUX FROM ANTRUM OCCURRED. | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, COLORLESS NEEDLE-SHAPED CRYSTALS FROM 2-ETHOXYETHANOL + WATER | |

CAS No. |

5534-95-2 | |

| Record name | Pentagastrin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentagastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentagastrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAGASTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF0NX91490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

229-230 °C (DECOMP) | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。